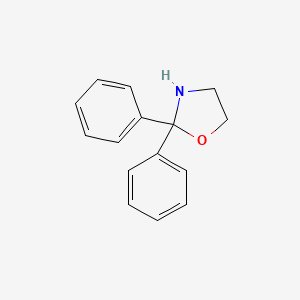

2,2-diphenyl-1,3-oxazolidine

Description

Properties

IUPAC Name |

2,2-diphenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHFYZNGWMQERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,2 Diphenyl 1,3 Oxazolidine

Classical Condensation Methodologies for 2,2-diphenyl-1,3-oxazolidine Synthesis

Traditional methods for synthesizing oxazolidines have been established for over a century and typically involve the direct reaction of carbonyl compounds with amino alcohols. wikipedia.org These foundational techniques remain relevant for the preparation of this compound.

The most direct and conventional synthesis of this compound involves the condensation reaction between a diphenyl ketone, specifically benzophenone (B1666685), and a 1,2-amino alcohol, such as 2-aminoethanol (ethanolamine). This reaction is a cornerstone of oxazolidine (B1195125) chemistry. wikipedia.orgnih.gov The process typically requires heating the reactants, often in a solvent that allows for the removal of water via azeotropic distillation (e.g., toluene (B28343) or benzene (B151609) using a Dean-Stark apparatus) to drive the equilibrium towards the product.

The reaction proceeds through the initial formation of a hemiaminal intermediate, which is then dehydrated to an imine (Schiff base). Subsequent intramolecular attack by the hydroxyl group onto the imine carbon leads to the formation of the 1,3-oxazolidine ring. The general applicability of condensing ketones with 1,2-amino alcohols is well-documented, forming the basis for the synthesis of a wide array of 2,2-disubstituted oxazolidines. nih.govmdpi.com

| Precursor 1 | Precursor 2 | Typical Conditions | Product |

| Benzophenone | 2-Aminoethanol | Toluene, reflux with Dean-Stark trap | This compound |

| Diphenyl Ketone | Chiral Amino Alcohols | Methanol, Ni(II) catalyst | Chiral 2,2-diphenyl-1,3-oxazolidines |

The critical step in forming the heterocyclic core is the intramolecular cyclization. mdpi.com This process is the final stage of the condensation reaction between benzophenone and a 1,2-amino alcohol. After the initial nucleophilic attack of the amino group on the ketone's carbonyl carbon, a hemiaminal intermediate is formed. While this intermediate can be isolated under certain conditions, it is typically transient.

The key cyclization step involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic imine carbon formed after dehydration. mdpi.com This ring-closing reaction is an example of an intramolecular nucleophilic addition. The stereochemistry of the final product, particularly when using substituted amino alcohols, is determined during this cyclization step, often with a high degree of control. mdpi.com The reaction is reversible and is driven to completion by the removal of water. wikipedia.org Alternative cyclization strategies involve the reaction of pre-formed imines with alcohols or the cyclization of intermediates derived from aziridines and aldehydes. nih.govnih.gov

Contemporary and Advanced Synthetic Routes to this compound

Modern synthetic chemistry seeks to improve upon classical methods by introducing catalysts that increase reaction rates and selectivity, adopting principles of green chemistry to reduce environmental impact, and designing streamlined one-pot procedures.

The condensation of ketones and amino alcohols can be significantly accelerated through catalysis. Lewis acids are particularly effective as they can activate the ketone's carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the amino alcohol. nih.gov While specific studies on this compound are limited, the application of Lewis acids like iron porphyrin complexes, titanium(IV) isopropoxide, and aluminum trichloride (B1173362) is well-established for the synthesis of other oxazolidines and is directly applicable. nih.govnih.govnih.gov For instance, iron porphyrin has been used to catalyze the cycloaddition of aziridines with aldehydes to furnish oxazolidines with high diastereoselectivity. nih.gov

Transition metal catalysis also offers powerful routes to oxazolidines. nih.gov Catalysts based on copper, rhodium, and palladium have been employed in various synthetic transformations, including aminohydroxylation and cycloaddition reactions, to form the oxazolidine ring. nih.gov A chiral magnesium phosphate (B84403) catalyst has been shown to be highly efficient in the one-pot synthesis of a range of 1,3-oxazolidines. nih.govorganic-chemistry.org

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Lewis Acid | Iron Porphyrin | Cycloaddition of aziridines and aldehydes | nih.gov |

| Lewis Acid | Chiral Magnesium Phosphate | Enantioselective addition of alcohols to imines | nih.gov |

| Lewis Acid | Ti(O-i-Pr)₄ | Asymmetric three-component reaction | nih.gov |

| Transition Metal | Copper (Cu) | Aminohydroxylation of styrenes | nih.gov |

| Transition Metal | Rhodium (Rh) | Cycloaddition of butadiene monoxide with imines | nih.gov |

| Transition Metal | Palladium (Pd) | Carboamination of O-vinyl-1,2-amino alcohols | organic-chemistry.org |

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov One prominent approach is the use of microwave irradiation, which has been shown to dramatically reduce reaction times for the synthesis of 2-substituted-1,3-oxazolidines compared to conventional heating. researchgate.net

Another green strategy is the move towards solvent-free reactions or the use of environmentally benign solvents like water or deep eutectic solvents. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, embody the green principles of atom economy and step efficiency, offering a sustainable pathway to complex molecules like polysubstituted oxazolidines. nih.govnih.gov The use of photocatalysis is another emerging green technology that could offer sustainable synthetic routes. sigmaaldrich.com

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing solvent waste and time. nih.gov Several MCRs have been developed for the synthesis of various oxazolidine derivatives. nih.govmdpi.com

High-Throughput and Automated Synthesis Techniques for Oxazolidine Derivatives Relevant to this compound

High-throughput and automated synthesis techniques have revolutionized the preparation of compound libraries for drug discovery and material science. For oxazolidine derivatives, these approaches enable the rapid generation of a multitude of structurally diverse molecules, facilitating the exploration of structure-activity relationships. The adaptation of these methods is highly relevant for the efficient synthesis of this compound and its derivatives.

A significant approach in this domain is parallel solid-phase synthesis . This technique allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner. A notable example is the creation of a 96-member 1,3-oxazolidine library. acs.org This was achieved using a block approach with three points of diversity, demonstrating the capacity to generate a wide array of substituted oxazolidines. acs.org The general strategy involved attaching nonracemic phenylglycidols to a resin, followed by regio- and stereoselective ring-opening with primary amines and subsequent cyclization. acs.org This methodology could be adapted for this compound by utilizing an appropriate amino alcohol and benzophenone or a related precursor.

Combinatorial chemistry further expands the scope of high-throughput synthesis. In the context of related oxazolidinone structures, solid-phase synthesis has been employed to prepare libraries with a high degree of diversity. technologynetworks.com These methods often involve optimizing crucial reaction steps and utilizing preparative liquid chromatography/mass spectrometry (LC/MS) for purification and fraction collection. technologynetworks.com For instance, a 3 x 3 x 3 array yielding 27 distinct oxazolidinone products has been reported with high yields and purity, showcasing the power of parallel synthesis in generating focused libraries. nih.gov

The following table summarizes a representative parallel synthesis of a 1,3-oxazolidine library, highlighting the diversification strategy.

| Diversity Element | Number of Variations | Building Blocks |

|---|---|---|

| Nonracemic Phenylglycidols (R1 at C-4, linker at C-5) | 6 | (2S,3S)- and (2R,3R)-phenylglycidol derivatives |

| Primary Amines (R2 at N-3) | 4 | Various primary amines |

| Aldehydes/Ketones (R3 at C-2) | 4 | - |

Automated flow chemistry represents another frontier in the rapid synthesis of heterocyclic compounds, including oxazolidine derivatives. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. For example, the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones has been demonstrated using carbon dioxide as a C1 source. rsc.org In this system, a packed-bed reactor with an immobilized catalyst allowed for continuous production over an extended period without significant loss of catalytic activity. rsc.org Automated flow peptide synthesis has also shed light on the behavior of oxazolidine-containing structures, such as pseudoprolines, under elevated temperatures and pressures, providing valuable insights into their stability and reactivity. semanticscholar.orgmdpi.com

Multi-component reactions (MCRs) are also well-suited for high-throughput synthesis. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to produce 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. mdpi.com Such MCRs offer a convergent and atom-economical approach to generating molecular complexity from simple starting materials in a single step, a feature that is highly advantageous for automated synthesis platforms.

While direct reports on the high-throughput synthesis of this compound are scarce, the established methodologies for constructing diverse oxazolidine libraries provide a clear and actionable blueprint. By selecting the appropriate building blocks—namely a suitable 2-amino alcohol and a diaryl ketone like benzophenone—these powerful automated and parallel synthesis techniques could be readily applied to generate this compound and a focused library of its derivatives for further investigation.

Mechanistic Investigations of 2,2 Diphenyl 1,3 Oxazolidine Reactivity

Ring-Opening Reactions of the 2,2-diphenyl-1,3-oxazolidine Scaffold

The stability of the oxazolidine (B1195125) ring is moderate, and it can be opened under various conditions, primarily facilitated by acid catalysis or nucleophilic attack. These reactions are crucial as they can unmask functional groups or lead to entirely new molecular frameworks.

The ring-opening of oxazolidines under acidic conditions is a well-established process, analogous to the cleavage of other cyclic acetals or ethers. acs.orgwikipedia.org The reaction is initiated by the protonation of one of the heteroatoms, typically the oxygen atom, by an acid catalyst. khanacademy.orglibretexts.org This protonation converts the hydroxyl group into a much better leaving group (water).

The mechanism proceeds via the following steps:

Protonation: The oxygen atom of the oxazolidine ring is protonated by an acid (e.g., H₃O⁺), forming a protonated oxazolidine intermediate. masterorganicchemistry.com This step makes the C2 carbon, which is bonded to two phenyl groups and the protonated oxygen, highly electrophilic.

Nucleophilic Attack: A nucleophile, which can be water, an alcohol, or the conjugate base of the acid used, attacks the electrophilic C2 carbon. libretexts.orglibretexts.org For this compound, the presence of two phenyl groups stabilizes the developing positive charge on the C2 carbon, giving this step significant Sₙ1-like character. libretexts.org

Ring Cleavage: The attack of the nucleophile leads to the cleavage of the C2-O bond, opening the ring and forming a stable amino alcohol derivative. libretexts.org

The regiochemistry of the attack depends on the substitution pattern. In the case of this compound, the attack is directed at the C2 position due to the stabilization of the carbocation-like transition state by the two phenyl groups. libretexts.org

While acid catalysis is common, the oxazolidine ring can also be opened by direct nucleophilic attack, particularly if the ring is activated or if strong nucleophiles are used. Unlike other ethers, the inherent strain in the five-membered ring makes epoxides and, to a lesser extent, oxazolidines susceptible to base-catalyzed opening. libretexts.orglibretexts.org

The reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to the simultaneous cleavage of a carbon-heteroatom bond. For oxazolidines, the attack can occur at either the C2 or C5 position. Attack at the less hindered carbon is generally favored. libretexts.org Organocopper reagents, for instance, have been shown to mediate the regio- and stereoselective ring-opening of related oxazolidinone derivatives through an anti-Sₙ2' mechanism. rsc.org In some specialized systems, such as pseudoproline derivatives which contain an oxazolidine ring, an equilibrium can exist between the closed-ring form and an open-imine form, demonstrating a pathway for ring-opening under non-hydrolytic conditions. nih.gov

Transformations Involving the Diphenyl Moiety of this compound (e.g., Electrophilic Aromatic Substitution)

The two phenyl groups attached to the C2 position of the oxazolidine are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity (the position of substitution: ortho, meta, or para) are dictated by the nature of the substituent already on the ring. masterorganicchemistry.comscielo.org.mx

The 1,3-oxazolidinyl group at C2 acts as the substituent for the two phenyl rings. This group's influence is a combination of two effects:

Inductive Effect: The electronegative oxygen and nitrogen atoms in the oxazolidine ring pull electron density away from the phenyl rings through the sigma bonds, which is a deactivating effect. scielo.org.mx

Resonance Effect: The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to the phenyl rings through the π-system. This resonance donation increases electron density, particularly at the ortho and para positions, and is an activating effect. scielo.org.mx

Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. One important class of rearrangements relevant to structures similar to oxazolidines is sigmatropic rearrangements. The rsc.orgnih.gov-Wittig rearrangement, for example, is a rsc.orgnih.gov-sigmatropic reaction that converts deprotonated allyl ethers into homoallylic alcohols through a five-membered cyclic transition state. organic-chemistry.org This type of rearrangement features the formation of a new carbon-carbon bond with high regio- and stereoselectivity. While direct evidence for a rsc.orgnih.gov-Wittig rearrangement of this compound itself is not prominent, its precursors or derivatives containing appropriate allylic systems could potentially undergo such transformations under basic conditions at low temperatures. organic-chemistry.org

Other rearrangement types, such as the pinacol (B44631) rearrangement, occur with 1,2-diols under acidic conditions. libretexts.org The precursors to this compound (an amino alcohol) could potentially be derived from or exist in equilibrium with structures amenable to such rearrangements under specific synthetic conditions.

Cycloaddition Reactions Involving this compound or its Precursors

Cycloaddition reactions are a powerful method for constructing cyclic compounds. The most significant cycloaddition related to this compound is its synthesis via a 1,3-dipolar cycloaddition. nih.govnih.gov This type of reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. libretexts.orgslideshare.net

The formation of the this compound ring proceeds as follows:

1,3-Dipole: An azomethine ylide acts as the 1,3-dipole. Azomethine ylides are four-electron species of the C-N-C type and can be generated in situ, for example, by the thermal ring-opening of an aziridine. nih.gov

Dipolarophile: A carbonyl compound acts as the dipolarophile. To form this compound, the specific dipolarophile required is benzophenone (B1666685) (diphenyl ketone).

Reaction: The azomethine ylide reacts with the carbonyl group of benzophenone in a concerted, pericyclic fashion to yield the five-membered oxazolidine ring. wikipedia.org

This synthetic route is highly versatile, and various substituted oxazolidines can be synthesized by changing the components of the cycloaddition. nih.govnih.gov Research has shown successful cycloadditions of azomethine ylides with a range of aldehydes and ketones to produce the corresponding oxazolidine derivatives. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Forming Oxazolidine Derivatives This table is interactive. You can sort and filter the data.

| 1,3-Dipole Precursor | Dipolarophile | Oxazolidine Product | Reference |

|---|---|---|---|

| 1,3-diphenyl-2,2-methoxycarbonylaziridine | Benzaldehyde (B42025) | 2,4-diphenyl-oxazolidine derivative | nih.gov |

| 1,3-diphenyl-2,2-methoxycarbonylaziridine | Acetaldehyde | 2-methyl-4-phenyl-oxazolidine derivative | nih.gov |

| 1,3-diphenyl-2,2-methoxycarbonylaziridine | Diphenylketene | Spiro-oxazolidine derivative | nih.gov |

| N-unsubstituted aziridine | Toluene (B28343) (solvent acts as precursor source) | Oxazolidine derivative (low yield) | nih.gov |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative insight into reaction rates and the relative stability of reactants and products. For oxazolidine systems, such studies can elucidate reaction mechanisms and help optimize conditions.

In the synthesis of some chiral oxazolidinones, the stereochemical outcome has been shown to be under either kinetic or thermodynamic control depending on the reaction temperature. rsc.org For example, cyclization at -78 °C preferentially yields the trans-oxazolidinone (the kinetic product), while at higher temperatures (-15 °C to room temperature), the more stable cis-oxazolidinone (the thermodynamic product) is favored. rsc.org

More directly related to the oxazolidine ring itself, studies on pseudoproline-containing peptides have investigated the equilibrium between the ring-closed oxazolidine form and a ring-opened imine form. nih.gov This equilibrium demonstrates the dynamic nature of the oxazolidine ring. Under specific high-temperature conditions, the equilibrium constant (Kc) for the conversion of the oxazolidine to the open imine form was calculated. nih.gov

Table 2: Thermodynamic Data for Oxazolidine Ring-Imine Equilibrium This table is interactive. You can sort and filter the data.

| System | Transformation | Equilibrium Constant (Kc) | Conditions | Reference |

|---|---|---|---|---|

| Pseudoproline-containing pentapeptide | Oxazolidine Ring ⇌ Open Imine Form | 0.0428 | High temperature, elevated pressure | nih.gov |

These studies highlight that the reactivity and stability of the this compound scaffold are governed by a delicate balance of electronic effects, steric factors, and reaction conditions.

Identification and Characterization of Reaction Intermediates in this compound Chemistry

The reactivity of this compound and its derivatives is often governed by the formation of transient intermediates that dictate the reaction pathway and stereochemical outcome. Understanding the structure and properties of these intermediates is crucial for optimizing reaction conditions and designing new synthetic methodologies. Various spectroscopic and analytical techniques have been employed to identify and characterize these fleeting species.

In the context of organocatalysis involving diarylprolinol derivatives, which share structural similarities with this compound, the reactive intermediates are typically enamines and iminium ions. ethz.ch These species are formed through the condensation of the catalyst with aldehydes. ethz.ch Researchers have successfully isolated and fully characterized these intermediates using a combination of techniques including melting/decomposition point analysis, elemental analysis, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-MS). ethz.ch X-ray crystallography has also provided definitive structural evidence for several iminium salts. ethz.ch

NMR spectroscopy is a particularly powerful tool for studying these intermediates in solution. For instance, in the characterization of iminium salts, ¹H-NMR spectra can reveal the presence of different isomers, such as the (E) and (Z) configurations of the exocyclic N=C(1') bond. ethz.ch The chemical shifts of specific protons, like H-C(3'), can provide insights into the shielding effects of aromatic groups within the molecule, which in turn informs the three-dimensional structure of the intermediate. ethz.ch

The formation of iminium intermediates has also been proposed in the reaction of 2-hydroxymethyl piperidine (B6355638) (2-HMP) with aldehydes, which leads to the formation of oxazolidine rings. nih.gov However, in some cases, these iminium intermediates are highly reactive and are rapidly converted to the more stable oxazolidine product, making their direct observation challenging. nih.gov

In multicomponent reactions designed to synthesize substituted 1,3-oxazolidine derivatives, a plausible reaction mechanism involves several key intermediates. nih.govresearchgate.net For example, the reaction of anilines, ethyl glyoxalate, and epoxides is thought to proceed through the formation of an imine from the aniline (B41778) and ethyl glyoxalate, which is then activated by a chiral Lewis acid catalyst. researchgate.net This activated imine is then attacked by the epoxide, leading to the formation of the oxazolidine ring. researchgate.net The stereochemistry of the final product is often controlled by this key ring-opening and cyclization step. nih.govresearchgate.net

The characterization of reaction products and the inference of intermediate structures are supported by a range of analytical data. High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition of the molecules. ethz.chresearchgate.net Infrared spectroscopy is used to identify key functional groups, such as C=O and N-H stretching vibrations, which are indicative of specific structural motifs within the intermediates and products. orientjchem.org

Table 1: Spectroscopic Data for Characterization of a Representative Iminium Salt Intermediate (4e, X = PF₆⁻) in (D₆)acetone. ethz.ch

| Nucleus | Chemical Shift (δ) |

| ¹H-NMR | Signals corresponding to (E)- and (Z)-isomers |

| ¹³C-NMR | Not explicitly detailed in the provided context |

This table is representative and based on the description of NMR data used for characterizing iminium salt intermediates. Specific chemical shift values for all protons and carbons are not provided in the search results.

Table 2: Key Spectroscopic Data for a Representative 1,3-Oxazolidine Product (3a₁). nih.gov

| Technique | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.27-6.79 (m, 4H), 5.27 (s, 1H), 4.61-4.57 (m, 1H), 4.23-4.17 (m, 2H), 3.97-3.93 (m, 1H), 3.76 (s, 3H), 3.65-3.58 (m, 2H), 1.27 (t, J = 7.1 Hz, 3H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 170.70, 153.06, 139.84, 139.19, 128.91, 127.83, 126.52, 114.88, 114.65, 90.85, 75.37, 63.75, 61.53, 55.59, 14.21 |

| HRMS (ESI) | m/z [M+H]⁺ Calcd for C₁₄H₁₉ClNO₄: 300.0997; Found: 300.0992 |

This table provides an example of the types of detailed characterization data obtained for the final oxazolidine products, which helps in inferring the preceding intermediate structures.

Applications of 2,2 Diphenyl 1,3 Oxazolidine in Organic Synthesis

2,2-diphenyl-1,3-oxazolidine as a Versatile Building Block in Heterocyclic Synthesis

This compound serves as a foundational scaffold for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the oxazolidine (B1195125) ring allows for its transformation into other important heterocyclic systems. For instance, derivatives of this compound can be utilized in the preparation of more complex oxazole-containing molecules. nih.govlifechemicals.com The oxazole (B20620) ring system is a key component in numerous biologically active natural products, many of which are isolated from marine microorganisms. lifechemicals.com

The synthesis of substituted oxazolines, a related class of heterocycles, can be achieved through various methods, including the reaction of aminoalcohols with nitriles or aldehydes. organic-chemistry.org While not a direct conversion of this compound itself, the principles of oxazoline (B21484) synthesis highlight the importance of the underlying amino alcohol precursor from which this compound is derived. This underscores its role as a synthon, or a synthetic equivalent, for more elaborate heterocyclic structures.

Furthermore, the strategic deprotonation of related oxazole systems allows for functionalization at specific positions, leading to a diverse array of substituted heterocycles. nih.gov This reactivity provides a pathway to 2,5-disubstituted-1,3-oxazoles, which are present in various biologically significant compounds. nih.gov The adaptability of the oxazolidine and oxazole cores makes them attractive building blocks for combinatorial chemistry and the development of new pharmaceutical agents. lifechemicals.comnih.gov

Utilization of this compound in the Construction of Complex Organic Molecules

The utility of this compound extends to the synthesis of complex, often biologically active, organic molecules. Its role as a building block is particularly evident in the construction of natural products and their analogues. sigmaaldrich.comresearchgate.net The structural rigidity and defined stereochemistry of chiral oxazolidine derivatives can be leveraged to control the three-dimensional arrangement of atoms in a target molecule.

A key strategy involves the use of oxazolidine-containing fragments in convergent synthetic routes. For example, in the total synthesis of complex macrolides, chiral oxazolidine auxiliaries have been instrumental in establishing the absolute stereochemistry of multiple stereocenters through diastereoselective reactions. wikipedia.orgresearchgate.net These auxiliaries guide the formation of specific stereoisomers, which is crucial for the biological activity of the final product.

The synthesis of amphidinolides, a class of potent cytotoxic macrolides, showcases the application of chiral building blocks in constructing complex natural products. researchgate.net While not directly employing this compound, the synthetic strategies for these molecules often rely on chiral pool starting materials and stereoselective reactions where similar heterocyclic structures could play a role. The principles of assembling complex carbon skeletons with precise stereochemical control are central to these syntheses.

Role of this compound-derived Structures as Chiral Auxiliaries in Asymmetric Synthesis

One of the most significant applications of this compound derivatives is in the field of asymmetric synthesis, where they function as chiral auxiliaries. wikipedia.orgwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled.

Oxazolidinone auxiliaries, which can be conceptually derived from the oxidation of oxazolidines, are particularly well-known and widely used. researchgate.netwilliams.edusigmaaldrich.com These auxiliaries, pioneered by David A. Evans, are highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgresearchgate.netsigmaaldrich.com The bulky substituents on the oxazolidinone ring, such as the diphenyl groups in a this compound-derived system, create a chiral environment that directs the approach of incoming reagents to one face of the molecule, leading to high diastereoselectivity. researchgate.netwilliams.edu

The predictability and high levels of stereocontrol offered by oxazolidinone auxiliaries have made them invaluable in the synthesis of enantiomerically pure pharmaceuticals and natural products. wikipedia.orgwilliams.edu For instance, in the synthesis of the macrolide cytovaricin, Evans utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine stereocenters. wikipedia.org The ability to achieve such high levels of stereocontrol is a testament to the power of this class of chiral auxiliaries.

| Reaction Type | Chiral Auxiliary Type | Key Features | Reference |

| Asymmetric Alkylation | Oxazolidinone | High diastereoselectivity, predictable stereochemical outcome. | researchgate.netwilliams.edu |

| Asymmetric Aldol Reaction | Oxazolidinone | Access to both syn and anti aldol products with high stereocontrol. | researchgate.net |

| Asymmetric Michael Addition | Camphorsultam (related sultam auxiliary) | Superior asymmetric induction compared to some oxazolidinones. | wikipedia.org |

Application of this compound as Ligands in Transition Metal Catalysis

Derivatives of this compound have found significant use as ligands in transition metal-catalyzed reactions. nih.govumsl.edu Ligands play a crucial role in catalysis by coordinating to the metal center and influencing its reactivity, selectivity, and stability. The chiral nature of many oxazolidine-derived ligands makes them particularly valuable for asymmetric catalysis.

Phosphinooxazoline (PHOX) ligands, which incorporate a chiral oxazoline ring and a phosphine (B1218219) donor group, are a prominent class of ligands used in a wide range of enantioselective transformations. nih.govumsl.edu The oxazoline moiety, which can be derived from a chiral amino alcohol precursor to this compound, is solely responsible for inducing asymmetry in the product. nih.gov The electronic and steric properties of PHOX ligands can be fine-tuned by modifying the substituents on both the oxazoline ring and the phosphine group, allowing for optimization of catalytic performance. umsl.edu

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a classic example where PHOX ligands have been successfully employed. nih.gov In these reactions, the chiral ligand environment around the palladium atom controls the facial selectivity of the nucleophilic attack on the allyl intermediate, leading to the formation of enantioenriched products. Other applications include enantioselective Heck reactions and decarboxylative allylic alkylations. nih.gov

Tripodal oxazolidine-N-oxyl diradical complexes of lanthanide metals have also been synthesized, demonstrating the versatility of oxazolidine-based structures in coordination chemistry. mdpi.com These complexes exhibit interesting magnetic properties and highlight the potential for developing new catalysts and materials based on these ligand scaffolds.

| Catalytic Reaction | Ligand Type | Metal | Key Application | Reference |

| Asymmetric Allylic Alkylation | Phosphinooxazoline (PHOX) | Palladium | Enantioselective C-C bond formation. | nih.gov |

| Enantioselective Heck Reaction | Phosphinooxazoline (PHOX) | Palladium | Enantioselective C-C bond formation. | nih.gov |

| Asymmetric Amination | Chiral Phosphate (B84403) | Not specified | Enantioselective C-N bond formation. | tesisenred.net |

Employing this compound in Protecting Group Chemistry

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from undergoing undesired reactions. wikipedia.orgweebly.com This is achieved through the use of protecting groups, which are later removed in a deprotection step. wikipedia.org The this compound structure can be viewed as a protected form of a 1,2-amino alcohol.

The formation of an oxazolidine from a 1,2-amino alcohol and a ketone or aldehyde serves to protect both the amino and hydroxyl groups simultaneously. weebly.com The diphenyl substituents at the 2-position, derived from benzophenone (B1666685), confer significant steric bulk and stability to the oxazolidine ring. This makes the protected group robust enough to withstand a variety of reaction conditions.

The deprotection, or removal, of the oxazolidine group to regenerate the free amino alcohol can typically be achieved under acidic aqueous conditions. wikipedia.org The choice of protecting group is critical, as its introduction and removal must be high-yielding and should not affect other functional groups in the molecule. weebly.comorganic-chemistry.org The stability of the this compound group makes it a useful protecting strategy in the synthesis of complex molecules where chemoselectivity is paramount.

Enabling Novel Synthetic Transformations via this compound Mediation

The unique structural and electronic properties of this compound and its derivatives can enable novel synthetic transformations that might be difficult to achieve through other means. The ring strain and inherent reactivity of the oxazolidine system can be harnessed to drive specific chemical reactions.

For example, the ring-opening of oxazolidines can provide access to functionalized amino alcohol derivatives. This process can be controlled to achieve specific stereochemical outcomes, leading to the formation of valuable chiral building blocks. While specific examples of novel transformations mediated directly by this compound are not extensively documented in the provided search results, the general reactivity patterns of related heterocyclic systems suggest potential avenues for exploration.

The development of new catalytic systems based on oxazolidine ligands continues to be an active area of research. nih.govnih.gov The design of novel ligands with tailored steric and electronic properties can lead to the discovery of new catalytic reactions with unprecedented efficiency and selectivity. umsl.edu The modular nature of oxazolidine synthesis allows for the creation of diverse ligand libraries, which can be screened for activity in various transformations.

Furthermore, the study of the coordination chemistry of oxazolidine-derived ligands with different transition metals can reveal new modes of reactivity and open up possibilities for developing catalysts for challenging transformations, such as C-H activation and functionalization. nih.gov

Advanced Studies on 2,2 Diphenyl 1,3 Oxazolidine Derivatives and Analogues

Design and Synthesis of Novel 2,2-diphenyl-1,3-oxazolidine Analogues with Tunable Substituents

The synthetic versatility of 2,2-diphenyl-1,3-oxazolidines allows for the introduction of a wide array of substituents, enabling the precise tuning of their steric and electronic properties. These modifications are typically achieved by selecting appropriately substituted starting materials, namely amino alcohols and diaryl ketones.

The primary method for synthesizing the oxazolidine (B1195125) ring is the acid-catalyzed condensation of an amino alcohol with a ketone. For instance, the reaction of ephedrine (B3423809) with benzaldehyde (B42025) yields 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. researchgate.net The reaction is reversible and sensitive to the nature of the acid catalyst used. researchgate.net By varying the amino alcohol, substituents can be introduced at the N-3, C-4, and C-5 positions of the oxazolidine ring. Similarly, using substituted benzophenones allows for the modification of the two phenyl groups at the C-2 position.

Research has demonstrated the synthesis of various analogues designed for specific applications. For example, N-substituted 2,2-diphenyl-1,3-oxazolidines are commonly prepared from the corresponding N-substituted amino alcohols. These strategies provide a library of derivatives with tailored features, crucial for optimizing their function as chiral auxiliaries or as building blocks for more complex molecules.

Table 1: Examples of Synthesized this compound Analogues

| Starting Amino Alcohol | Starting Ketone/Aldehyde | Resulting Oxazolidine Derivative |

| (1R,2S)-(-)-Ephedrine | Benzaldehyde | (2S,4S,5R)-3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine |

| 2-Aminoethanol | Benzophenone (B1666685) | This compound |

| (S)-Phenylglycinol | Benzophenone | (S)-4-Phenyl-2,2-diphenyl-1,3-oxazolidine |

This table is generated based on established condensation reactions for creating oxazolidine derivatives.

Structure-Reactivity Relationship Studies of this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a critical area of investigation, particularly for their application in asymmetric synthesis. The substituents on the oxazolidine ring and the C-2 phenyl groups significantly influence the stereochemical outcome of reactions where the scaffold is used as a chiral auxiliary.

The two phenyl groups at the C-2 position create a sterically demanding environment, which is fundamental to their function in directing the approach of incoming reagents. Studies on related diphenyl-1,3-oxazoline systems have shown that the spatial orientation of substituents can lead to significant differences in biological or chemical activity. mdpi.com For example, a comparison between 2,5-diphenyl-1,3-oxazolines and 2,4-diphenyl-1,3-oxazolines revealed that the position of the phenyl group dramatically affects their interaction with biological targets, which is attributed to the different spatial extension of the substituents. mdpi.com

In the context of 2,2-diphenyl-1,3-oxazolidines used as chiral auxiliaries, the substituents on the nitrogen (N-3) and carbon (C-4, C-5) atoms dictate the conformation of the ring and the attached acyl groups. This conformational locking, in turn, controls the facial selectivity of enolate reactions, such as alkylations and aldol (B89426) additions. The electronic nature of substituents on the C-2 phenyl rings can also modulate the reactivity of the oxazolidine itself, for instance, affecting the ease of its formation and cleavage (deprotection).

Expanding the Scope of Oxazolidine Chemistry through Strategic Modifications of this compound

Strategic modifications of the this compound scaffold have been instrumental in expanding its utility in organic synthesis. A primary application is its role as a protective group for 1,2-amino alcohols. The formation of the oxazolidine ring effectively masks the amino and hydroxyl functionalities, allowing for selective reactions on other parts of the molecule. The robust nature of the diphenylmethylidene ketal makes it stable to a wide range of reagents, yet it can be cleaved under specific acidic conditions to deprotect the amino alcohol.

Furthermore, these oxazolidines serve as precursors for more complex heterocyclic systems. Research has shown that oxazolidines can act as intermediates in the asymmetric synthesis of substituted tetrahydroisoquinolines. nih.gov In these processes, the stereocenters established in the chiral oxazolidine are used to direct subsequent cyclization reactions, thereby transferring the initial chirality to the final product. nih.gov The oxazolidine ring guides the stereochemical course of the reaction before being transformed or removed in a later step.

The ability to introduce functionality at the nitrogen atom has also expanded the scope of these compounds. For instance, N-acylation of the oxazolidine allows it to be used as a chiral auxiliary, famously demonstrated in Evans' asymmetric synthesis using related oxazolidinones. While not an oxazolidinone, the this compound framework provides a similar chiral environment that can be exploited for stereoselective transformations.

Incorporation of this compound Scaffolds into Supramolecular Assemblies or Advanced Material Precursors

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of larger, ordered systems such as supramolecular assemblies and advanced polymers. The phenyl groups provide opportunities for π-π stacking interactions, which can be a driving force for self-assembly into higher-order structures.

In polymer chemistry, monomers containing the this compound moiety can be synthesized and subsequently polymerized to create polymers with chiral cavities or specific recognition properties. By introducing polymerizable groups (e.g., vinyl or styrenyl functionalities) onto one of the phenyl rings or at the N-3 position, these chiral scaffolds can be incorporated into polymer backbones or as pendant groups.

While the direct incorporation of this compound into materials is a developing field, the broader class of oxazolidines and the related oxazolidinones have seen significant use. nih.gov The principles guiding their assembly, such as hydrogen bonding and steric control, are directly applicable. The predictable stereochemistry of the this compound core is particularly valuable for creating materials with chiroptical properties or for applications in enantioselective separation and catalysis. The synthesis of such advanced materials often involves multi-step processes where the oxazolidine is first functionalized and then subjected to polymerization or co-assembly with other molecular components.

Computational and Theoretical Chemistry of 2,2 Diphenyl 1,3 Oxazolidine

Quantum Mechanical Investigations of 2,2-diphenyl-1,3-oxazolidine Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like this compound. While specific DFT studies on this exact molecule are not abundant in the literature, the principles can be applied to understand its properties.

DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. For this compound, these calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p) or larger to accurately account for electron correlation and polarization effects. The presence of the two phenyl groups at the C2 position introduces significant steric bulk and electronic effects that influence the geometry of the oxazolidine (B1195125) ring.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. In this compound, the oxygen and nitrogen atoms of the oxazolidine ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the nitrogen (if present as an N-H), would be regions of low electron density (positive potential).

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich oxazolidine ring and the phenyl groups, while the LUMO would be distributed over the aromatic systems.

Table 1: Representative Theoretical Data for a Substituted Oxazolidine Derivative

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -5.44 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -2.02 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 3.42 eV | DFT/B3LYP/6-311G(d,p) |

Note: This data is for a related substituted oxazolidine and serves as an illustrative example of the type of information obtained from quantum mechanical calculations. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The five-membered oxazolidine ring is not planar and can adopt various conformations. Conformational analysis of this compound is essential to understand its three-dimensional structure and how this influences its properties and reactivity. The oxazolidine ring typically adopts envelope or twist conformations. In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, the bulky phenyl groups at the C2 position will significantly influence the conformational preferences of the oxazolidine ring. Computational methods, such as potential energy surface (PES) scans, can be employed to explore the different possible conformations and their relative energies. These calculations would involve systematically rotating the bonds of the molecule and calculating the energy at each step to map out the energy landscape. The most stable conformers will correspond to the minima on this surface.

Studies on related oxazolidine derivatives have shown that the nature and position of substituents play a crucial role in determining the preferred conformation. For instance, in oxazolidine derivatives of β-adrenoreceptor antagonists, a predominance of the conformer where the amine group is antiperiplanar to the aryloxymethylene group has been observed through both NMR studies and theoretical calculations. rsc.org This suggests that similar specific conformational preferences, driven by steric and electronic interactions, would exist for this compound.

Computational Modeling and Prediction of Reaction Pathways Involving this compound (e.g., DFT Studies of Cycloadditions)

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. One of the primary synthetic routes to oxazolidines is through the 1,3-dipolar cycloaddition reaction. mdpi.com DFT calculations can be used to model the reaction pathway of such cycloadditions to form the this compound ring.

These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine the activation energies. A lower activation energy indicates a faster reaction. For a 1,3-dipolar cycloaddition, the reaction typically proceeds through a concerted mechanism, although stepwise pathways can also be considered and compared. mdpi.com The regioselectivity and stereoselectivity of the reaction can also be predicted by comparing the activation energies of the different possible pathways.

For example, the reaction of an azomethine ylide with a ketone or aldehyde can lead to the formation of an oxazolidine. mdpi.com In the case of forming this compound, the dipolarophile would be benzophenone (B1666685). DFT studies can elucidate the frontier molecular orbital interactions between the 1,3-dipole and benzophenone to explain the observed selectivity.

Prediction of Spectroscopic Signatures of this compound and Its Intermediates via Theoretical Methods

Theoretical methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for its characterization and for identifying reaction intermediates.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment and conformation of the molecule. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR spectra with good accuracy. By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. For this compound, theoretical predictions would be particularly useful in assigning the signals of the phenyl groups and the protons on the oxazolidine ring.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the vibrational frequencies and intensities, allowing for the prediction of the IR and Raman spectra. These predicted spectra can then be compared with experimental spectra to aid in the assignment of the observed bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include C-H stretching of the phenyl and oxazolidine rings, C-N and C-O stretching of the heterocyclic ring, and the out-of-plane bending modes of the aromatic rings.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Atom |

| ¹³C NMR | δ ~70-80 ppm | C4 and C5 of oxazolidine ring |

| ¹³C NMR | δ ~90-100 ppm | C2 of oxazolidine ring |

| ¹H NMR | δ ~7.2-7.5 ppm | Phenyl protons |

| IR | ~3050-3100 cm⁻¹ | Aromatic C-H stretch |

| IR | ~1200-1300 cm⁻¹ | C-N stretch |

| IR | ~1000-1100 cm⁻¹ | C-O stretch |

Note: These are general ranges and the actual values for this compound would need to be specifically calculated.

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their behavior in different environments, such as in solution during a reaction. An MD simulation solves Newton's equations of motion for a system of atoms, with the forces between the atoms described by a force field.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents. This would involve placing a model of the molecule in a box of solvent molecules and simulating their movement over a period of time. The trajectory from the simulation can be analyzed to understand the preferred conformations, the rate of conformational changes, and the interactions between the solute and solvent molecules.

MD simulations are also valuable for studying reaction environments. For example, if this compound is used as a reactant or a catalyst, MD simulations can provide information about how it interacts with other molecules in the reaction mixture. This can help in understanding the reaction mechanism at a more detailed level, including the role of the solvent and other species in stabilizing transition states or intermediates.

While specific MD simulations of this compound are not prominent in the literature, simulations of other diphenyl-substituted heterocyclic compounds and oxazolidine derivatives have been performed to study their behavior in various environments, demonstrating the potential of this technique. researchgate.netnih.govnih.gov

Future Research Directions for 2,2 Diphenyl 1,3 Oxazolidine

Exploration of Uncharted Synthetic Avenues for 2,2-diphenyl-1,3-oxazolidine and Its Derivatives

The synthesis of this compound and its derivatives has traditionally relied on established condensation reactions between 2-amino-2-phenylethanol (B122105) and benzophenone (B1666685) or its derivatives. While effective, these methods often require harsh conditions and may not be suitable for the synthesis of more complex or functionally diverse derivatives. Future research is poised to explore novel synthetic strategies that offer milder reaction conditions, higher yields, and greater substrate scope.

One promising avenue is the development of metal-catalyzed C-H activation/functionalization reactions. This approach could enable the direct introduction of various substituents onto the phenyl rings of the this compound core, bypassing the need for pre-functionalized starting materials. Additionally, the exploration of photocatalytic methods could provide a green and efficient alternative for the synthesis of these compounds.

Furthermore, the use of flow chemistry presents an opportunity to overcome some of the limitations of batch synthesis, such as poor heat and mass transfer, and to enable the safe and scalable production of this compound derivatives. The development of multicomponent reactions, where three or more reactants combine in a single step to form the desired product, is another area of interest that could significantly streamline the synthesis of this class of compounds.

Development of Emerging Methodologies for this compound-Mediated Chemical Transformations

Beyond its synthesis, this compound and its chiral variants hold significant potential as reagents or catalysts in a variety of chemical transformations. A key area for future research is the development of novel asymmetric transformations mediated by chiral this compound-derived auxiliaries or catalysts. These could include asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, providing access to a wide range of enantiomerically enriched products.

The unique steric and electronic properties of the this compound scaffold can be harnessed to control the stereochemical outcome of these reactions. Researchers are expected to focus on designing and synthesizing new derivatives with tunable properties to achieve high levels of stereoselectivity for a broader range of substrates.

Another emerging area is the use of this compound as a protecting group for amino alcohols. Its stability under various reaction conditions and the ease of its removal make it an attractive candidate for this purpose. Future work will likely involve a more systematic investigation of its protecting group capabilities and its application in the total synthesis of complex natural products.

Integration of this compound in Novel Catalytic Systems

The integration of the this compound motif into more complex catalytic systems is a burgeoning field of research. This includes its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The well-defined porous structures of these materials, combined with the catalytic activity of the embedded this compound units, could lead to highly efficient and recyclable heterogeneous catalysts for a variety of organic transformations.

Furthermore, the development of organocatalysts based on the this compound scaffold is a promising direction. These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and can be designed to promote a wide range of asymmetric reactions. Future efforts will likely focus on the design of bifunctional organocatalysts that incorporate both a this compound unit for stereocontrol and another functional group for substrate activation.

The immobilization of this compound-based catalysts on solid supports, such as polymers or silica (B1680970) gel, is another area that warrants further investigation. This would facilitate catalyst recovery and reuse, making the catalytic processes more economically and environmentally friendly.

Challenges and Opportunities in the Chemical Space Exploration of this compound

The exploration of the chemical space around the this compound scaffold presents both challenges and opportunities. A primary challenge lies in the development of efficient and modular synthetic routes that allow for the systematic variation of substituents at different positions of the oxazolidine (B1195125) ring and the phenyl groups. Overcoming this challenge will require the development of new synthetic methodologies as discussed in section 7.1.

The opportunity lies in the vast and largely unexplored chemical space that can be accessed. By systematically modifying the structure of this compound, it is possible to fine-tune its steric and electronic properties, leading to the discovery of new derivatives with enhanced catalytic activity, selectivity, or novel biological properties.

Computational methods, such as density functional theory (DFT) calculations and molecular modeling, will play a crucial role in guiding the exploration of this chemical space. These tools can be used to predict the properties of new derivatives and to design more effective catalysts and auxiliaries. The combination of computational and experimental approaches will be key to unlocking the full potential of the this compound scaffold.

Potential for Synergistic Approaches Combining this compound with Other Organic Scaffolds in Advanced Synthesis

The combination of the this compound scaffold with other privileged organic scaffolds offers exciting opportunities for the development of novel molecules with unique properties and applications. For instance, coupling this compound with a known pharmacophore could lead to the discovery of new drug candidates with improved efficacy or a novel mechanism of action.

In the realm of catalysis, the synergistic interplay between a this compound-based catalyst and a co-catalyst derived from a different organic scaffold could enable new and challenging transformations that are not possible with either catalyst alone. This concept of cooperative catalysis is a rapidly growing area of research and holds great promise for the development of more powerful and selective catalytic systems.

Furthermore, the incorporation of the this compound unit into larger supramolecular assemblies or polymers could lead to new materials with interesting properties, such as chiroptical materials or sensors. The modular nature of organic synthesis allows for the creative combination of different building blocks, and the this compound scaffold is a valuable addition to the synthetic chemist's toolbox.

Q & A

Q. What is the role of boron substitution in modulating calcium channel blocking activity in oxazolidine derivatives?

- Methodology : Comparative studies between boron-containing oxazaborolidines (e.g., 2-APB analogs) and nonboron oxazolidines (e.g., compound 13 and 14) reveal that boron is not essential for activity. Both classes inhibit thrombin-induced Ca influx in human platelets with similar potency (IC ~10–100 μM), suggesting the diphenyl-oxazolidine core drives activity . Structural dynamics (e.g., N3B coordination in boron analogs vs. tautomerism in nonboron derivatives) can be probed via variable-temperature NMR .

Q. How do structural modifications of the oxazolidine ring impact multidrug resistance (MDR) reversal in cancer cells?

- Methodology : Derivatives like 2,2-diphenyl-1,3-dioxolane have shown MDR reversal activity in Caco-2 cells by inhibiting P-glycoprotein (p-gp). Structure-activity relationship (SAR) studies indicate that aromatic substituents enhance activity, likely through π-π interactions with p-gp’s transmembrane domains . Experimental protocols involve cytotoxicity assays (e.g., MTT) and rhodamine-123 efflux assays to quantify p-gp inhibition .

Q. Can this compound derivatives serve as latent curing agents in polymer systems?

- Methodology : 3-Hydroxyethyl-1,3-oxazolidine, synthesized via formaldehyde and diethanolamine condensation, acts as a latent curing agent in solvent polyurethane (SPU) systems. Its efficacy is assessed by monitoring bubble formation reduction during curing and measuring mechanical properties (e.g., elongation increased by >10× compared to uncured SPU) using tensile testing and FT-IR for crosslink density analysis .

Analytical & Mechanistic Questions

Q. How do tautomeric equilibria of nonboron oxazolidine analogs influence their reactivity?

- Methodology : Tautomeric forms (e.g., this compound vs. 2-(diphenylmethyleneamino)ethanol) are identified via H NMR and computational modeling (DFT). Deuterium exchange experiments (DO addition) can confirm proton exchange rates, while NOESY spectra resolve spatial arrangements .

Q. What strategies mitigate contradictions in reported biological activities of oxazolidine derivatives?

- Methodology : Discrepancies (e.g., variable Ca blockade efficiency across cell types) are addressed by standardizing assay conditions (e.g., thrombin concentration, platelet preparation) and controlling stereochemistry. For example, (S)-4-benzyl-2,2-diphenyl-1,3,2-oxazaborolidine exhibits 10× higher potency than the (R)-isomer, underscoring enantiomer-specific evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.